Cas no 1443312-23-9 ((3-bromophenyl)-(3-propan-2-yloxyphenyl)methanol)

(3-bromophenyl)-(3-propan-2-yloxyphenyl)methanol 化学的及び物理的性質
名前と識別子
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- (3-bromophenyl)-(3-propan-2-yloxyphenyl)methanol
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- MDL: MFCD12964458
- インチ: 1S/C16H17BrO2/c1-11(2)19-15-8-4-6-13(10-15)16(18)12-5-3-7-14(17)9-12/h3-11,16,18H,1-2H3
- InChIKey: GISSSONOXBLHNN-UHFFFAOYSA-N
- ほほえんだ: C(C1=CC=CC(Br)=C1)(C1=CC=CC(OC(C)C)=C1)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 4
(3-bromophenyl)-(3-propan-2-yloxyphenyl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB429147-5g |
3-Bromo-3'-iso-propoxybenzhydrol |
1443312-23-9 | 5g |
€1004.40 | 2023-09-04 | ||
abcr | AB429147-1 g |
3-Bromo-3'-iso-propoxybenzhydrol |
1443312-23-9 | 1g |
€594.40 | 2023-04-23 | ||
Crysdot LLC | CD12142848-5g |
(3-Bromophenyl)(3-isopropoxyphenyl)methanol |
1443312-23-9 | 97% | 5g |
$881 | 2024-07-23 | |
abcr | AB429147-1g |
3-Bromo-3'-iso-propoxybenzhydrol; . |
1443312-23-9 | 1g |
€1621.70 | 2024-08-03 | ||
abcr | AB429147-5 g |
3-Bromo-3'-iso-propoxybenzhydrol |
1443312-23-9 | 5g |
€1,004.40 | 2023-04-23 | ||
Ambeed | A703610-1g |
(3-Bromophenyl)(3-isopropoxyphenyl)methanol |
1443312-23-9 | 97% | 1g |
$441.0 | 2024-04-23 | |
Crysdot LLC | CD12142848-1g |
(3-Bromophenyl)(3-isopropoxyphenyl)methanol |
1443312-23-9 | 97% | 1g |
$437 | 2024-07-23 |
(3-bromophenyl)-(3-propan-2-yloxyphenyl)methanol 関連文献
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
(3-bromophenyl)-(3-propan-2-yloxyphenyl)methanolに関する追加情報
Introduction to (3-bromophenyl)-(3-propan-2-yloxyphenyl)methanol (CAS No. 1443312-23-9)
(3-bromophenyl)-(3-propan-2-yloxyphenyl)methanol (CAS No. 1443312-23-9) is a versatile compound with significant potential in various fields of chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential applications in drug discovery and synthetic chemistry. The molecule consists of a central methanol group flanked by a 3-bromophenyl and a 3-propan-2-yloxyphenyl moiety, which contribute to its distinct chemical properties and reactivity.
The synthesis of (3-bromophenyl)-(3-propan-2-yloxyphenyl)methanol typically involves multi-step processes, including the formation of the bromophenyl and propan-2-yloxyphenyl intermediates. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound, making it increasingly accessible for research purposes. One notable approach involves the use of transition-metal-catalyzed cross-coupling reactions, which have proven to be highly effective in constructing the complex molecular framework of this compound.
In the realm of pharmaceutical research, (3-bromophenyl)-(3-propan-2-yloxyphenyl)methanol has shown promise as a lead compound for the development of novel therapeutic agents. Its bromine substituent and ether functionality provide opportunities for further functionalization and optimization, allowing researchers to tailor the compound's pharmacological properties to target specific biological pathways. Studies have indicated that derivatives of this compound exhibit potent activity against various disease targets, including enzymes and receptors involved in neurodegenerative disorders and cancer.
One area of particular interest is the use of (3-bromophenyl)-(3-propan-2-yloxyphenyl)methanol in the development of inhibitors for kinases, which are key regulators of cellular signaling pathways. Kinase inhibitors have emerged as a crucial class of drugs for treating cancers and other diseases characterized by aberrant kinase activity. Research has shown that certain derivatives of this compound can effectively inhibit specific kinases, thereby disrupting the signaling cascades that drive disease progression.
Beyond its potential as a therapeutic agent, (3-bromophenyl)-(3-propan-2-yloxyphenyl)methanol also serves as an important intermediate in the synthesis of other bioactive molecules. Its versatile structure allows it to be readily modified through various chemical transformations, making it a valuable building block in the design and synthesis of complex natural products and synthetic analogs. This versatility has led to its widespread use in combinatorial chemistry and high-throughput screening efforts aimed at identifying new drug candidates.
In addition to its applications in drug discovery, (3-bromophenyl)-(3-propan-2-yloxyphenyl)methanol has also been explored for its potential as a probe molecule in chemical biology studies. Its unique structure enables it to interact with specific biomolecules, providing insights into their function and interactions within cellular environments. For instance, studies have utilized this compound to investigate protein-ligand interactions and to elucidate the mechanisms underlying certain biological processes.
The safety profile of (3-bromophenyl)-(3-propan-2-yloxyphenyl)methanol is an important consideration in its development and use. Preclinical studies have generally shown that this compound exhibits low toxicity at relevant concentrations, although further investigations are necessary to fully understand its safety profile in different biological systems. Ongoing research aims to optimize the compound's pharmacokinetic properties and reduce any potential side effects, ensuring its safe and effective use in therapeutic applications.
In conclusion, (3-bromophenyl)-(3-propan-2-yloxyphenyl)methanol (CAS No. 1443312-23-9) is a promising compound with a wide range of applications in chemistry and pharmaceutical research. Its unique structural features and versatile reactivity make it an attractive candidate for drug discovery efforts and synthetic chemistry projects. As research continues to advance, it is likely that new applications and derivatives of this compound will emerge, further expanding its utility in the scientific community.
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